

Application Note: High-Performance Liquid Chromatography for Mephentermine Purity Testing

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Mephentermine | |
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Introduction

Mephentermine, an adrenergic agent, is utilized for its pressor effects in treating hypotension. Ensuring the purity of the **Mephentermine** drug substance is critical for its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **mephentermine** purity and the quantification of its related substances. The described method is stability-indicating, capable of separating **mephentermine** from its potential impurities and degradation products.

Experimental Protocol: HPLC Method for Mephentermine Purity

This protocol outlines the chromatographic conditions and procedures for the purity testing of **Mephentermine**.

Chromatographic Conditions:



| Parameter | Specification |
|--------------------|---|
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 μm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | _ |
| 20 | _ |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 μL |
| Run Time | 30 minutes |

Preparation of Solutions:

- Standard Solution (100 μ g/mL): Accurately weigh and dissolve approximately 10 mg of **Mephentermine** Sulfate reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
- Sample Solution (1000 μ g/mL): Accurately weigh and dissolve approximately 100 mg of the **Mephentermine** Sulfate sample in 100 mL of the diluent.



• Spiked Sample Solution (for Accuracy): Prepare the sample solution as described above and spike with known concentrations of potential impurities.

Data Presentation: Method Validation Summary

The HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

System Suitability:

| Parameter | Acceptance Criteria | Typical Result |
|------------------------------------|---------------------|----------------|
| Tailing Factor (Mephentermine) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Mephentermine) | ≥ 2000 | 8500 |
| %RSD for 6 replicate injections | ≤ 2.0% | 0.8% |

Linearity:

| Analyte | Linearity Range (μg/mL) | Correlation Coefficient (r²) |
|---------------|-------------------------|------------------------------|
| Mephentermine | 1 - 150 | 0.9995 |
| Impurity A | 0.1 - 5 | 0.9991 |
| Impurity B | 0.1 - 5 | 0.9993 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

| Analyte | LOD (μg/mL) | LOQ (μg/mL) |
|---------------|-------------|-------------|
| Mephentermine | 0.3 | 1.0 |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.03 | 0.1 |



Accuracy (Recovery %):

| Analyte | Spiked Level | Mean Recovery (%) |
|------------|--------------|-------------------|
| Impurity A | 50% | 99.5 |
| 100% | 101.2 | |
| 150% | 99.8 | - |
| Impurity B | 50% | 98.9 |
| 100% | 100.5 | |
| 150% | 101.5 | - |

Precision (%RSD):

| Analyte | Repeatability (n=6) | Intermediate Precision (n=6) |
|---------------|---------------------|---------------------------------|
| Mephentermine | 0.5% | 0.9% |
| Impurity A | 1.2% | 1.8% |
| Impurity B | 1.1% | 1.9% |

Experimental Protocol: Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, **Mephentermine** Sulfate was subjected to various stress conditions as per ICH guidelines.[1][2]

- Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
- Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
- Thermal Degradation: 105°C for 24 hours.



• Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

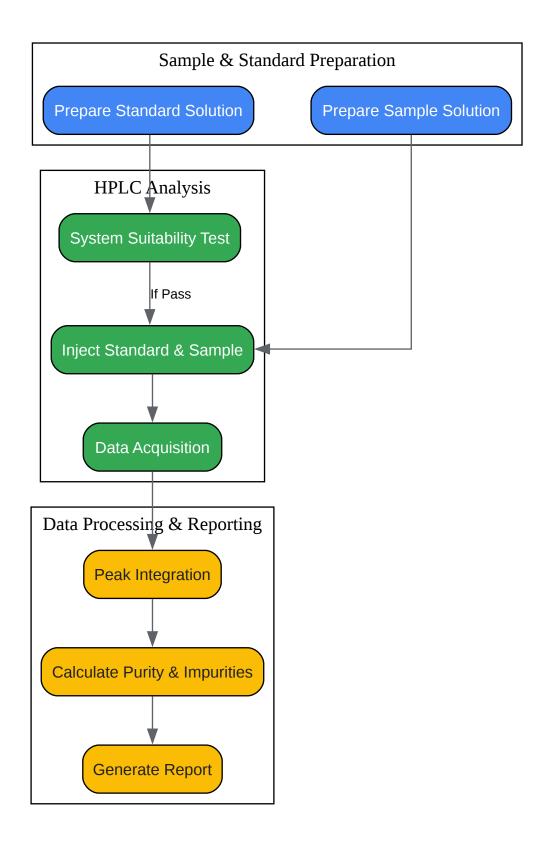
Forced Degradation Results:

| Stress Condition | % Degradation of Mephentermine | Observations |
|------------------------|--------------------------------|---|
| Acid Hydrolysis | 12.5% | Major degradation product observed at RRT 0.85. |
| Base Hydrolysis | 8.2% | Minor degradation products observed. |
| Oxidative Degradation | 15.8% | Significant degradation with a major peak at RRT 1.2. |
| Thermal Degradation | 3.1% | Minimal degradation observed. |
| Photolytic Degradation | 5.5% | Minor degradation products formed. |

The method effectively separated the degradation products from the main **mephentermine** peak, confirming its stability-indicating capability.

Visualizations

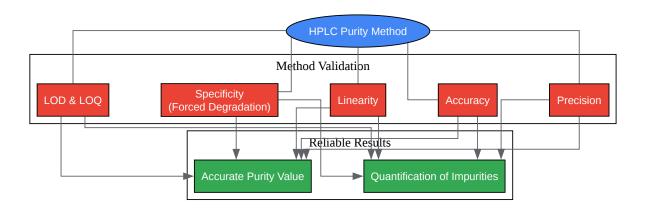




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Caption: Experimental workflow for **Mephentermine** purity testing by HPLC.





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Caption: Relationship between method validation and reliable purity results.

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References

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- 2. Development of forced degradation and stability indicating studies of drugs—A review -PMC [pmc.ncbi.nlm.nih.gov]
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